(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile
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Overview
Description
(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile is a chiral compound with a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The phenyl group can be introduced via a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-tert-Butyl-3-hydroxycyclohexanone
- (3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride
Uniqueness
(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile is unique due to its azetidine ring structure and the presence of both tert-butyl and phenyl groups. This combination of structural features imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
78759-37-2 |
---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(3R,4R)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)16-12(11(9-15)13(16)17)10-7-5-4-6-8-10/h4-8,11-12H,1-3H3/t11-,12-/m0/s1 |
InChI Key |
KVWQMTOVIKHODG-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)N1[C@H]([C@@H](C1=O)C#N)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)N1C(C(C1=O)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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